10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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Overview
Description
10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in several fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the inhibition of several key enzymes involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This compound has also been found to have low toxicity levels, making it a potentially safe and effective treatment for cancer. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several potential future directions for the study of 10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One potential direction is the development of new and more efficient synthesis methods for this compound. Another potential direction is the study of its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves several steps. The first step is the reaction of 3-bromobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with cyclohexanone to form the final product.
Scientific Research Applications
10-[Bis(4-methoxyphenyl)methylene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential applications in several fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
Molecular Formula |
C30H24BrNO4 |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
10-[bis(4-methoxyphenyl)methylidene]-4-(3-bromophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C30H24BrNO4/c1-35-21-10-6-17(7-11-21)25(18-8-12-22(36-2)13-9-18)26-23-14-15-24(26)28-27(23)29(33)32(30(28)34)20-5-3-4-19(31)16-20/h3-16,23-24,27-28H,1-2H3 |
InChI Key |
ATVODBQCJRWUCS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)Br)C6=CC=C(C=C6)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)Br)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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